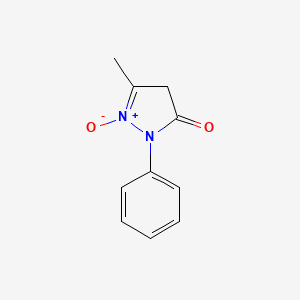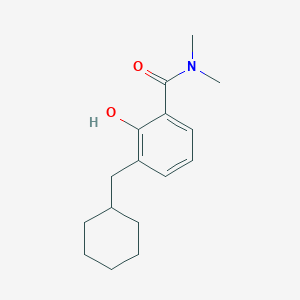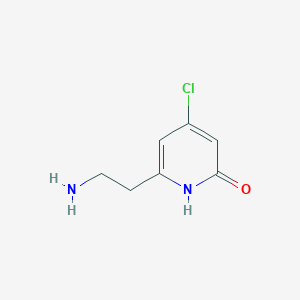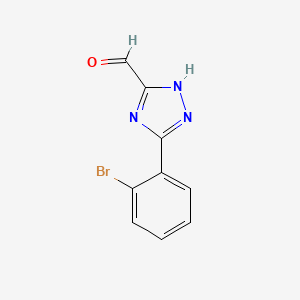
5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium nitrite, to yield the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde largely depends on its application. In biological systems, the triazole ring can interact with various enzymes and proteins, inhibiting their function. This interaction often involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting the enzyme’s activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Bromophenyl)-1H-tetrazole
- 2-Bromo-1-(2-bromophenyl)ethan-1-one
- 4-Bromophenylacetic acid
Uniqueness
5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of both the triazole ring and the aldehyde group. This combination allows for a wide range of chemical modifications and applications. The bromine atom on the phenyl ring also provides a handle for further functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H6BrN3O |
|---|---|
Molekulargewicht |
252.07 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
InChI-Schlüssel |
HJALOACAPUNHHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


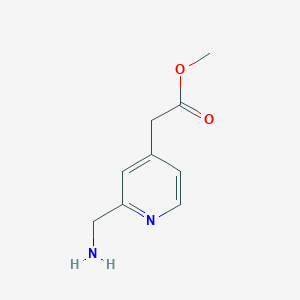
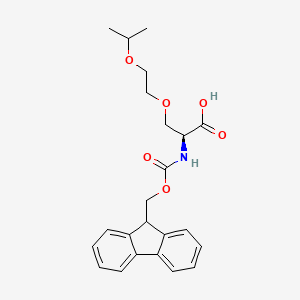

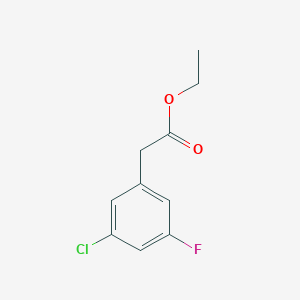

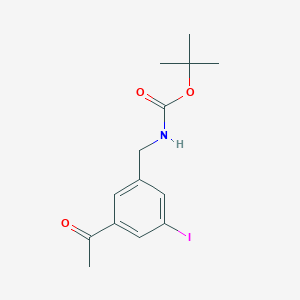


![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
